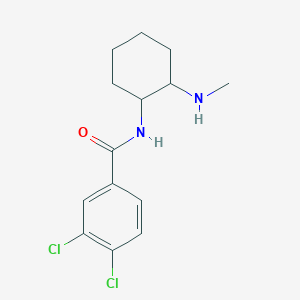
2-Ethenyl-1-methylbenzimidazole-4,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1-methylbenzimidazole-4,7-diol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-Ethenyl-1-methylbenzimidazole-4,7-diol typically involves the following steps:
Starting Materials: The synthesis begins with N-methyl-o-phenylenediamine and acrolein.
Cyclization: The reaction proceeds through a cyclization process, where the starting materials are heated in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Ethenyl-1-methylbenzimidazole-4,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce nitro or halogen groups into the benzimidazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1-methylbenzimidazole-4,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure and vibrant color properties.
Wirkmechanismus
The mechanism by which 2-Ethenyl-1-methylbenzimidazole-4,7-diol exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and proteins within cells, disrupting their normal function.
Pathways: It interferes with cellular pathways involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-1-methylbenzimidazole-4,7-diol can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazole: Lacks the ethenyl and hydroxyl groups, resulting in different chemical properties and biological activities.
2-Ethenyl-1H-benzimidazole: Similar structure but without the methyl and hydroxyl groups, leading to variations in reactivity and applications.
4,7-Dihydroxy-1H-benzimidazole: Contains hydroxyl groups but lacks the methyl and ethenyl groups, affecting its overall stability and function.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
151920-57-9 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
2-ethenyl-1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C10H10N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5,13-14H,1H2,2H3 |
InChI-Schlüssel |
ICDBMRIILLFXLX-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
Kanonische SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
Synonyme |
1H-Benzimidazole-4,7-diol,2-ethenyl-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)




